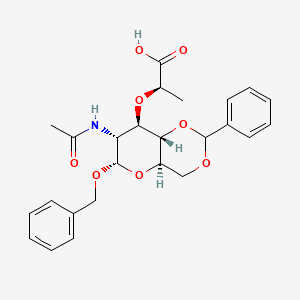

alpha-Benzyl-4,6-O-benzylidene-muramic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpha-Benzyl-4,6-O-benzylidene-muramic acid is a useful research compound. Its molecular formula is C25H29NO8 and its molecular weight is 471.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Alpha-Benzyl-4,6-O-benzylidene-muramic acid (often referred to as alpha-Benzyl-MurNAc) is a synthetic derivative of muramic acid, a crucial component of bacterial cell walls. This compound has garnered attention for its potential biological activity, particularly in influencing bacterial growth and cell wall synthesis. The following sections delve into its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₂₅H₂₉NO₈, with a molecular weight of approximately 471.5 g/mol. Its structure features benzylidene groups at the 4 and 6 positions, which enhance its interaction with bacterial enzymes involved in cell wall biosynthesis.

| Property | Details |

|---|---|

| Molecular Formula | C₂₅H₂₉NO₈ |

| Molecular Weight | 471.5 g/mol |

| Melting Point | 220–222 °C |

Alpha-Benzyl-MurNAc acts primarily through its role in the synthesis of peptidoglycan, a structural polymer essential for bacterial cell wall integrity. The compound serves as a protected derivative of N-acetylmuramic acid (MurNAc), allowing for selective chemical modifications that can lead to the development of novel antibiotics. The benzyl and benzylidene groups function as protecting agents during synthesis, facilitating the creation of various peptides related to muramic acid.

Research indicates that alpha-Benzyl-MurNAc exhibits antimicrobial properties , particularly against Gram-positive bacteria. Its mechanism may involve inhibition of enzymes such as transglycosylases and transpeptidases that are crucial for peptidoglycan assembly, thereby disrupting bacterial cell wall formation and leading to cell lysis .

Biological Activity and Case Studies

-

Antimicrobial Efficacy :

- Studies have shown that alpha-Benzyl-MurNAc can inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The presence of the benzylidene moiety enhances its binding affinity to bacterial enzymes involved in cell wall synthesis.

- Inhibition Studies :

-

Synthesis and Modification :

- The synthetic pathways for alpha-Benzyl-MurNAc involve several steps that allow researchers to modify the compound for specific applications in medicinal chemistry. This includes the use of protecting groups to facilitate further chemical reactions without compromising the core structure of MurNAc .

Research Findings

Recent research findings highlight the potential applications of alpha-Benzyl-MurNAc in drug development:

- Antibiotic Development : Given its ability to inhibit key enzymes in bacterial cell wall synthesis, alpha-Benzyl-MurNAc is being explored as a lead compound for developing new antibiotics targeting resistant strains of bacteria.

- Peptide Synthesis : The compound's role in synthesizing acetyl-muramic acid peptides is critical for understanding bacterial cell wall assembly and function. This knowledge could lead to innovative therapeutic strategies against bacterial infections .

科学研究应用

Biochemical Research

Alpha-Benzyl-4,6-O-benzylidene-muramic acid serves as a building block for synthesizing peptides that mimic bacterial cell wall components. Its unique structure allows researchers to modify it selectively, facilitating the study of bacterial cell wall assembly and function. The compound is particularly useful in understanding the mechanisms behind peptidoglycan formation, which is essential for bacterial integrity and survival .

Key Findings:

- The compound can be utilized to create analogs of N-acetylmuramic acid, which are vital for studying bacterial metabolism and cell wall dynamics .

- It aids in the design of experiments that investigate the interactions between bacterial enzymes and their substrates, providing insights into antibiotic resistance mechanisms.

Antimicrobial Studies

Research indicates that this compound exhibits antimicrobial properties , particularly against Gram-positive bacteria. The presence of the benzylidene moiety enhances its interaction with enzymes involved in cell wall biosynthesis, making it a candidate for developing new antibiotic agents .

Case Studies:

- In studies involving E. coli, the compound's derivatives were tested under conditions where peptidoglycan synthesis was inhibited by fosfomycin. Results showed that certain derivatives could rescue bacterial growth by providing necessary precursors for peptidoglycan synthesis .

- The compound's structural modifications have been linked to varying degrees of antimicrobial efficacy, highlighting its potential as a scaffold for novel antibiotic development .

Synthesis of Peptides

The compound is instrumental in the synthesis of acetyl-muramic acid peptides , which are crucial for constructing peptidoglycan layers in bacteria. The protecting groups present in this compound allow for selective chemical modifications without disrupting the core structure necessary for biological activity .

Synthesis Process:

The synthesis typically involves multiple steps:

- Protection of functional groups.

- Selective modification.

- Deprotection to yield active peptides.

This multi-step approach enables researchers to tailor peptides for specific functions or studies related to bacterial physiology and potential therapeutic applications .

Research Methodologies

To assess the efficacy and interactions of this compound, various methodologies are employed:

- Binding affinity studies with enzymes involved in bacterial cell wall synthesis.

- Growth assays using mutant strains of bacteria to evaluate the impact on cell viability and growth under antibiotic stress .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other muramic acid derivatives but offers distinct advantages:

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Benzyl and benzylidene groups | Peptide synthesis, antimicrobial studies |

| N-Acetylmuramic Acid | Acetyl group | Fundamental component of peptidoglycan |

| Muramyl Dipeptide | Short peptide chain | Immunoadjuvant activity |

This table illustrates how this compound can be strategically utilized in research settings compared to other compounds.

属性

IUPAC Name |

(2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPMVSNCFXDOJX-BKIFYLKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。